2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a 1,3,4-oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the benzo[d][1,3]dioxole and 1,3,4-oxadiazole rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the chlorophenyl group: This can be done via a nucleophilic substitution reaction using appropriate chlorophenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor sites, or intercalate into DNA, thereby disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- 1,3-benzodioxole-5-carboxylic acid
- 3-chlorophenyl-1,3,4-oxadiazole
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of a benzo[d][1,3]dioxole ring and a 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRYRLVSPZNZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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